Decane, 1-methoxy-
Description
Properties
IUPAC Name |
1-methoxydecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWDCTZJFUITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064616 | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7289-52-3, 68989-91-3 | |
| Record name | 1-Methoxydecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7289-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007289523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C10, methoxylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxydecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Hydrocarbons, C10, methoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is the most widely documented method for preparing 1-Methoxydecane. This two-step process involves the reaction of a decyl halide (e.g., 1-bromodecane) with sodium methoxide (NaOCH₃) under anhydrous conditions.
Reaction Mechanism:
- Alkoxide Formation : Sodium methoxide is prepared by dissolving sodium in methanol.
$$
\text{2 CH₃OH + 2 Na → 2 CH₃ONa + H₂↑}
$$ - Nucleophilic Substitution : The alkoxide attacks 1-bromodecane, displacing bromide:
$$
\text{CH₃ONa + CH₃(CH₂)₉CH₂Br → CH₃O(CH₂)₁₀CH₃ + NaBr}
$$
Experimental Conditions:
- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).
- Temperature : Reflux at 60–80°C for 4–6 hours.
- Yield : 70–85% after purification via fractional distillation.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 210–215°C (lit.) | |
| ΔfH° (gas) | -91.08 ± 0.51 kcal/mol | |
| Purification Method | Fractional distillation |
Acid-Catalyzed Dehydration
This method employs Brønsted acid catalysts (e.g., H₂SO₄) to facilitate the condensation of methanol and 1-decanol. While less common due to competing elimination reactions, it is noted in industrial patents.
Reaction Pathway:
$$
\text{CH₃OH + CH₃(CH₂)₉CH₂OH → CH₃O(CH₂)₁₀CH₃ + H₂O}
$$
A Chinese patent (CN103664816A) referenced in LookChem describes a large-scale synthesis using hydrochloric acid to test impurities during production. Key steps include:
- Reagent Mixing : Combine 1-decanol, methanol, and HCl under nitrogen.
- Reactive Distillation : Remove water via azeotropic distillation to shift equilibrium.
- Quality Control : Impurity profiling using GC-MS to ensure <1% residual alcohols.
Process Metrics:
| Metric | Value |
|---|---|
| Scale | 100–500 kg/batch |
| Purity | ≥99% |
| Energy Consumption | 120 kWh/kg |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 85 | 99.5 | 120 | Lab-scale |
| Acid Catalysis | 60 | 95 | 90 | Industrial |
| Patent Process | 75 | 99 | 80 | Industrial |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Methoxydecane can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form decanol and methanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Decanoic acid and formaldehyde.
Reduction: Decanol and methanol.
Substitution: Decyl halides and methanol.
Scientific Research Applications
Chemistry:
- Used as a solvent and reagent in organic synthesis.
- Acts as a model compound for studying etherification reactions.
Biology:
- Investigated for its potential use in biofuel production due to its properties as a diesel fuel extender.
Medicine:
- Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry:
- Utilized in the fragrance industry due to its fresh scent.
- Employed as a solvent in various industrial applications.
Mechanism of Action
- The compound exerts its effects primarily through its ether functional group, which can participate in various chemical reactions.
- In biological systems, it may interact with cell membranes and proteins, affecting their function and structure.
Molecular Targets and Pathways:
- Targets include enzymes involved in oxidation and reduction reactions.
- Pathways include metabolic pathways for ether metabolism and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-Methoxydecane belongs to the methoxyalkane family, which includes compounds with varying chain lengths and substitution patterns. Key analogues are compared below:
Chemical and Analytical Differentiation
- Natural Source Specificity: 1-Methoxydecane is unique to B. occulta, while other Boswellia species (e.g., B. carterii, B. serrata) lack methoxyalkanes but contain terpenoids like α-pinene and serratol . For example, B. Adulteration of B. occulta resin with other species is detectable via GC-MS by observing elevated α-pinene (>5–10%) or reduced 1-methoxydecane levels .
Physical Properties :
- Boiling Point : 1-Methoxydecane (estimated 230–240°C) has a higher boiling point than shorter-chain analogues like 1-methoxypropane (39°C) due to increased van der Waals interactions .
- Solubility : Longer methoxyalkanes (e.g., 1-methoxydecane) are less water-soluble than shorter analogues, aligning with their lipophilic nature .
Industrial and Commercial Relevance
- Phytochemical Applications: 1-Methoxydecane is critical for authenticating B. occulta resin in trade, as its absence indicates adulteration with cheaper resins (e.g., B. carterii) . Certified organic B. occulta samples show higher 1-methoxydecane content (up to 47.9%) compared to non-certified commercial samples (0–17.6%) .
Biological Activity
1-Methoxydecane, also known as decyl methyl ether, is an organic compound with the molecular formula . It is part of the methoxyalkane family and has gained attention for its biological activities, particularly in essential oils derived from various plants, including frankincense. This article explores the biological activity of 1-methoxydecane, focusing on its antimicrobial and cytotoxic properties, as well as its chemical composition.
Chemical Composition
1-Methoxydecane has been identified in essential oils from Boswellia species. The essential oils contain various compounds, with 1-methoxydecane being a significant component. The following table summarizes the chemical composition of essential oils containing 1-methoxydecane:
| Compound | Percentage (%) |
|---|---|
| α-Pinene | 30.6 - 54.9 |
| Decyl Methyl Ether (1-Methoxydecane) | 17.6 - 35.1 |
| Sabinene | 2.1 - 7.2 |
| α-Bourbonene | 1.7 - 5.7 |
| Myrcene | 4.3 - 10.9 |
This table indicates the variability in the concentration of these compounds, which can be influenced by seasonal factors and geographical location .
Antimicrobial Properties
Research has demonstrated that essential oils containing 1-methoxydecane exhibit notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for essential oils containing this compound are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Aspergillus niger | 39 |
| Candida albicans | 78 |
| Bacillus cereus | 78 |
| Staphylococcus aureus | 78 |
| Escherichia coli | 78 |
These findings suggest that 1-methoxydecane contributes significantly to the antimicrobial efficacy of the essential oils .
Cytotoxic Activity
In addition to its antimicrobial properties, 1-methoxydecane has been studied for its cytotoxic effects, particularly against cancer cell lines such as MCF-7 (breast cancer). The cytotoxicity results are summarized below:
| Compound | % Kill at 100 µg/mL |
|---|---|
| 1-Methoxydecane | 100 ± 1.6 |
| α-Pinene | 80 ± 10.6 |
| β-Pinene | 16.8 ± 2.6 |
The data indicates that 1-methoxydecane exhibits a potent cytotoxic effect compared to other components in the essential oil .
Study on Frankincense Essential Oils
A study conducted on Boswellia spp. essential oils revealed that the presence of methoxyalkanes, including 1-methoxydecane, was linked to enhanced antimicrobial and cytotoxic activities. The research highlighted that seasonal variations significantly affect the concentration of these compounds and their biological activities .
Synthesis and Characterization
The synthesis of methoxyalkanes such as 1-bromo-10-methoxydecane has been explored in laboratory settings, showcasing methods for producing these compounds with high purity and yield . This work underscores the importance of understanding both natural occurrences and synthetic pathways to fully appreciate the biological potential of compounds like 1-methoxydecane.
Q & A
Q. Methodological Notes
- Data contradictions : Apply qualitative frameworks (e.g., principal vs. non-principal contradictions) to prioritize variables influencing stability or reactivity .
- Ethical compliance : Align disposal practices with ecological guidelines to prevent aquatic toxicity, even if regulatory thresholds are not explicitly defined .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
